![molecular formula C14H18N2O3 B2891606 (3-(pyridin-3-yloxy)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1903511-19-2](/img/structure/B2891606.png)
(3-(pyridin-3-yloxy)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(pyridin-3-yloxy)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of EGFR-mutated NSCLC.
Scientific Research Applications
Medicinal Chemistry
Compounds with similar structures have been used in the field of medicinal chemistry . The oxetane motif, for instance, has been incorporated into a range of derivatives with potential biological activities . Similarly, pyridine-based molecules have been used in drug crafting, leading to several potent candidates against a range of diseases .
Anti-Fibrosis Activity
Some pyridine-based compounds have shown promising anti-fibrosis activity . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyridine derivatives have been reported to exhibit antimicrobial properties . They have been used in the development of new drugs to treat infectious diseases .
Antiviral Activity
Similar compounds have also shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antitumor Activity
Compounds with similar structures have been used in the development of antitumor drugs . They have shown potential in inhibiting the growth of cancer cells .
Antidiabetic Activity
Some pyridine derivatives have shown potential in the treatment of diabetes . They have been used in the development of new antidiabetic drugs .
properties
IUPAC Name |
oxan-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(11-3-6-18-7-4-11)16-9-13(10-16)19-12-2-1-5-15-8-12/h1-2,5,8,11,13H,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANJDKNUGKIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(pyridin-3-yloxy)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.